molecular formula C11H14BrNO2 B14043076 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

Katalognummer: B14043076
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: AYFLPLGSCVPZSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, an ethoxy group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 1-(5-Amino-2-ethoxyphenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the reaction.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and bromopropanone groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one can be compared with similar compounds such as:

    1-(5-Amino-2-methoxyphenyl)-3-bromopropan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(5-Amino-2-ethoxyphenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Amino-2-ethoxyphenyl)-3-hydroxypropan-2-one: Similar structure but with a hydroxyl group instead of bromine.

Eigenschaften

Molekularformel

C11H14BrNO2

Molekulargewicht

272.14 g/mol

IUPAC-Name

1-(5-amino-2-ethoxyphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11-4-3-9(13)5-8(11)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3

InChI-Schlüssel

AYFLPLGSCVPZSM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)N)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.